7-Chloro-3-methyl-1-benzofuran
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Overview
Description
“7-Chloro-3-methyl-1-benzofuran” is a chemical compound with the molecular weight of 166.61 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, one method involves the cyclization of aryl acetylenes using transition-metal catalysis . Another method involves the use of calcium carbide in the presence of cuprous chloride as a catalyst .
Molecular Structure Analysis
The IUPAC name for “7-Chloro-3-methyl-1-benzofuran” is the same as its common name . Its InChI code is 1S/C9H7ClO/c1-6-5-11-9-7 (6)3-2-4-8 (9)10/h2-5H,1H3
.
Chemical Reactions Analysis
Benzofuran derivatives, including “7-Chloro-3-methyl-1-benzofuran”, can undergo various chemical reactions . For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .
Physical And Chemical Properties Analysis
“7-Chloro-3-methyl-1-benzofuran” is a liquid at room temperature .
Scientific Research Applications
- Some substituted benzofurans, including 7-Chloro-3-methyl-1-benzofuran, exhibit significant anticancer effects. Compound 36, for instance, has demonstrated cell growth inhibitory effects against various cancer cell lines, such as leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) .
- Benzofuran derivatives, including 7-Chloro-3-methyl-1-benzofuran, have been investigated for their neuroprotective properties. These compounds may play a role in preserving neuronal health and combating neurodegenerative diseases .
- Some benzofurans exhibit anti-inflammatory activity. Research suggests that 7-Chloro-3-methyl-1-benzofuran may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Benzofuran derivatives have been explored as potential antimicrobial agents. While specific studies on 7-Chloro-3-methyl-1-benzofuran are limited, its structural features make it an interesting candidate for further investigation .
- Benzofurans, including our compound of interest, may possess antioxidant effects. These properties are crucial for combating oxidative stress-related diseases .
- Researchers have synthesized various benzofuran derivatives, including 7-Chloro-3-methyl-1-benzofuran, to explore their chemical reactivity and potential as drug candidates. These efforts contribute to drug discovery and development .
Anticancer Properties
Neuroprotective Potential
Anti-inflammatory Effects
Antimicrobial Activity
Antioxidant Properties
Chemical Synthesis and Drug Development
Mechanism of Action
Target of Action
7-Chloro-3-methyl-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets to induce changes that result in their biological activities . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that they may interact with targets involved in cell proliferation .
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to cell proliferation, oxidative stress, and viral replication .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have effects such as inhibiting cell growth, combating oxidative stress, and inhibiting viral replication .
Safety and Hazards
Future Directions
Benzofuran compounds, including “7-Chloro-3-methyl-1-benzofuran”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research will likely focus on developing new therapeutic agents based on these compounds .
properties
IUPAC Name |
7-chloro-3-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCGXDIMRKJJAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1595965-00-6 |
Source
|
Record name | 7-chloro-3-methyl-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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